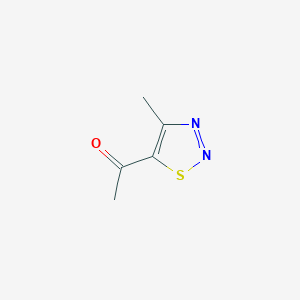

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

Description

Historical Context and Evolution of 1,2,3-Thiadiazole (B1210528) Ring Systems

The journey into the chemistry of 1,2,3-thiadiazoles began in the late nineteenth century with the preparation of its first derivatives. e-bookshelf.de However, systematic investigation and the development of reliable synthetic routes gained momentum in the mid-20th century. A pivotal moment in this evolution was the establishment of the Hurd-Mori synthesis in 1955. isres.orgwikipedia.org This method, involving the intramolecular cyclization of α-acyl or α-tosyl hydrazones with thionyl chloride, became a widely accepted and effective pathway to construct the 1,2,3-thiadiazole ring and is still in use today. chemicalbook.commdpi.comwikipedia.org

| Key Synthetic Methods for 1,2,3-Thiadiazoles | | :--- | :--- | | Method | Description | | Hurd-Mori Synthesis | Intramolecular cyclization of hydrazones (with N-acyl or N-tosyl groups) in the presence of thionyl chloride (SOCl₂). chemicalbook.comwikipedia.org | | Pechmann Synthesis | 1,3-dipolar cycloaddition of diazoalkanes to isothiocyanates or other C=S bond-containing compounds. isres.orgresearchgate.net | | Wolff Approach | Cyclization of α-diazothiocarbonyl-containing compounds. researchgate.net | | Modern Catalytic Methods | TBAI-catalyzed reaction of N-tosylhydrazones with sulfur, serving as an improvement to the Hurd-Mori reaction. organic-chemistry.org |

Structural Features and Chemical Nomenclature of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

The compound at the heart of this article is formally named This compound . Its structure is defined by a central 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group (-CH₃) and at the 5-position with an acetyl group (-C(O)CH₃).

The 1,2,3-thiadiazole ring itself is an almost planar, π-excessive, aromatic system. chemicalbook.com This aromaticity contributes to its relative stability. isres.org The distribution of electron density in the ring is uneven, with the highest density at the sulfur atom, followed by the nitrogen atoms. Consequently, the carbon atoms at positions 4 and 5 are electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.com The presence of the electron-withdrawing acetyl group at the C5 position further influences the electronic properties of the ring.

| Chemical Properties of this compound | |

| Property | Value |

| CAS Number | 231297-64-6 cymitquimica.combldpharm.com |

| Molecular Formula | C₅H₆N₂OS cymitquimica.com |

| Molecular Weight | 142.1789 g/mol cymitquimica.com |

| IUPAC Name | This compound cymitquimica.com |

| Synonyms | 5-Acetyl-4-methyl-1,2,3-thiadiazole cymitquimica.com |

| InChI Key | YUBNLAJRDTXTQJ-UHFFFAOYSA-N cymitquimica.com |

Overview of Research Trajectories in Five-Membered Heterocyclic Acetyl Derivatives

Five-membered heterocycles, including thiadiazoles, thiazoles, pyrazoles, and imidazoles, are cornerstones of medicinal chemistry and materials science. frontiersin.orgnih.gov They are key structural motifs in a vast number of clinically effective drugs, valued for their ability to enhance properties like metabolic stability, solubility, and bioavailability. mdpi.comnih.gov

A significant research trajectory within this domain involves the synthesis and study of acetyl-substituted derivatives. The introduction of an acetyl group (an ethanone (B97240) moiety) serves several purposes:

Modulation of Biological Activity: The acetyl group can act as a key pharmacophore, interacting with biological targets through hydrogen bonding or dipole interactions.

Synthetic Handle: The carbonyl group of the acetyl moiety is a versatile functional group, providing a reactive site for further chemical modifications and the construction of more complex molecules. A recent synthetic method involves the use of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

Physicochemical Property Tuning: The acetyl group can influence the polarity, solubility, and electronic nature of the parent heterocyclic compound.

Research on acetyl derivatives is not limited to thiadiazoles. For instance, compounds like 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanone and 1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone have been synthesized and characterized, highlighting the broad interest in this class of molecules across different five-membered heterocyclic systems. americanelements.comresearchgate.net

Contextualizing the 1,2,3-Thiadiazole Core within Modern Heterocyclic Chemistry Research

The 1,2,3-thiadiazole ring is far more than a chemical curiosity; it is a privileged scaffold in modern chemical research. mdpi.com Its significance stems from its inherent chemical reactivity and the diverse biological activities exhibited by its derivatives. mdpi.comresearchgate.net

In contemporary research, 1,2,3-thiadiazoles are explored for a wide range of applications:

Agrochemicals: Derivatives have been developed as herbicides and plant activators or growth regulators, demonstrating their utility in agriculture. mdpi.comresearchgate.net

Medicinal Chemistry: The 1,2,3-thiadiazole moiety is present in molecules investigated for antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net For example, it has been explored as a novel heme ligand for designing inhibitors of cytochrome P450 enzymes. nih.gov

Synthetic Intermediates: The 1,2,3-thiadiazole ring is unique among thiadiazole isomers in its ability to readily undergo thermal or photochemical decomposition to extrude a molecule of nitrogen. e-bookshelf.de This property makes it a valuable precursor for generating highly reactive intermediates like thioketenes and alkynes, which can be trapped to create other complex molecules. e-bookshelf.de

The study of specific derivatives, such as this compound, provides deeper insight into the structure-activity relationships of this important heterocyclic system. researchgate.net By understanding how substituents like the methyl and acetyl groups modify the properties of the core ring, chemists can rationally design new molecules with tailored functions for pharmaceutical, agricultural, and material science applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylthiadiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-5(4(2)8)9-7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBNLAJRDTXTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methyl 1,2,3 Thiadiazol 5 Yl Ethanone and Analogues

Classical Synthetic Routes to 1,2,3-Thiadiazoles

The foundational methods for constructing the 1,2,3-thiadiazole (B1210528) ring have been well-established for decades and continue to be relevant in contemporary organic synthesis.

Hurd-Mori Methodologies and Variants

The Hurd-Mori synthesis is a cornerstone in the formation of the 1,2,3-thiadiazole ring. wikipedia.orghandwiki.org This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂). wikipedia.orghandwiki.org The general mechanism proceeds through the reaction of a ketone containing an α-methylene group with semicarbazide (B1199961) to form a semicarbazone intermediate. mdpi.comresearchgate.net This intermediate is then treated with thionyl chloride to yield the substituted 1,2,3-thiadiazole. mdpi.com

For the synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, a suitable starting ketone would be required. The key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be synthesized using the Hurd-Mori method. nih.gov This involves the reaction of an appropriate precursor with thionyl chloride. mdpi.comnih.gov The success and regioselectivity of the Hurd-Mori reaction can be influenced by the nature of the substituents on the starting materials. wikipedia.orgnih.gov For instance, the use of electron-withdrawing groups on a pyrrolidine (B122466) precursor led to superior yields of the corresponding fused 1,2,3-thiadiazole. nih.gov

Variants of the Hurd-Mori reaction have been developed to improve yields and expand its substrate scope. One such improvement involves a metal-free approach where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. mdpi.comorganic-chemistry.org

Cyclization Reactions Involving Hydrazonoyl Halides and Sulfur-Containing Reagents

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis, including the formation of 1,2,3-thiadiazoles. benthamdirect.com These reactions often proceed via a [3+2] cycloaddition mechanism. benthamdirect.com The reaction of hydrazonoyl halides with various sulfur-containing reagents can lead to the formation of the thiadiazole ring. For example, the reaction of N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride with methylhydrazinecarbodithioate in a basic medium under reflux conditions yields new thiadiazole derivatives. benthamdirect.com The mechanism can involve either nucleophilic substitution followed by intramolecular cyclocondensation or a [3+2] cycloaddition of nitrilimines to the C=S bond. benthamdirect.com

The reaction of hydrazonoyl halides with potassium thiocyanate (B1210189) can also be employed. This reaction is believed to proceed through a hydrazone intermediate which then cyclizes to form the thiadiazoline ring. researchgate.net

Strategies for Introducing the Acetyl Moiety into the Thiadiazole Ring System

The introduction of an acetyl group at the 5-position of the 1,2,3-thiadiazole ring is a crucial step in the synthesis of the target compound. Several strategies have been developed to achieve this functionalization.

One direct approach involves a three-component cross-coupling reaction. A combination of I₂ with dimethyl sulfoxide (B87167) (DMSO) can mediate the cyclization of enaminones, tosylhydrazine, and elemental sulfur to directly afford 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions. mdpi.comorganic-chemistry.org This method is noted for its operational simplicity and broad functional group tolerance. organic-chemistry.org

Alternatively, the acetyl group can be introduced via modification of a pre-formed thiadiazole ring. For instance, a 1,2,3-thiadiazole-5-carboxylate can be synthesized and subsequently converted to the corresponding acetanilide (B955) derivative. mdpi.com Further reactions can then be performed on this scaffold.

Modern Synthetic Techniques and Reaction Optimization

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid synthetic methods.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,3-thiadiazoles. researchgate.netnih.govnanobioletters.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govmdpi.com

For example, a multi-step synthesis of 1,2,3-thiadiazole rings containing 1,2,4-triazole (B32235) derivatives was successfully carried out under microwave-assisted conditions. researchgate.netnih.gov The optimal conditions were found to be 90 °C for 15 minutes. nih.gov In another instance, the synthesis of novel 1,2,4-triazole derivatives containing the 1,2,3-thiadiazole moiety was achieved through multi-step reactions under microwave irradiation. nih.gov This method often leads to higher yields in shorter reaction times. nanobioletters.com

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8-9 minutes | Significant | nih.gov |

| Synthesis of thiadiazole derivatives | Longer reaction times | Shorter reaction times | 60-90% yield | nanobioletters.com |

Solvent-Free and Green Chemistry Approaches in Heterocycle Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of 1,2,3-thiadiazole synthesis, this has led to the development of solvent-free and other environmentally benign protocols.

Solvent-free reactions, often conducted under microwave irradiation or by grinding, can lead to high yields and easy purification of products. researchgate.net For instance, a regioselective one-pot synthesis of 4,5-disubstituted 1,2,3-thiadiazoles has been achieved via a [3+2] cycloaddition under solvent-free conditions, with reactions completing in just 2-15 minutes. researchgate.net

Other green approaches include the use of eco-friendly solvents like ethanol (B145695) and water, and the use of catalysts that are inexpensive and non-toxic. organic-chemistry.orgmdpi.com A highly efficient reaction of tosylhydrazones with ammonium (B1175870) thiocyanate in ethanol at room temperature provides 1,2,3-thiadiazoles in very good yields. organic-chemistry.org Additionally, visible light photocatalysis has been utilized for the synthesis of 1,2,3-thiadiazoles under mild and environmentally friendly conditions. organic-chemistry.org These methods represent a significant step towards more sustainable chemical manufacturing.

Catalytic Methods in Thiadiazole Ring Formation

The formation of the 1,2,3-thiadiazole ring, the central scaffold of the target compound, can be achieved through several modern catalytic strategies that offer improvements over classical methods like the Hurd-Mori reaction. These catalytic systems often provide milder reaction conditions, better yields, and greater functional group tolerance.

Another innovative and environmentally friendly method employs visible light in conjunction with a catalytic amount (1 mol%) of cercosporin. This photocatalytic process successfully synthesizes 1,2,3-thiadiazoles with good regioselectivity and compatibility with a broad range of functional groups under mild conditions. organic-chemistry.org

Furthermore, iodine has been utilized as a catalyst in several synthetic routes. The combination of iodine with dimethyl sulfoxide (DMSO) effectively mediates a cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org This transition-metal-free strategy is operationally simple and produces 5-acyl-1,2,3-thiadiazoles in very good yields. organic-chemistry.org Another iodine-mediated method involves the coupling cyclization of N-tosylhydrazones with sodium azide (B81097) to construct 4-aryl-NH-1,2,3-triazoles, showcasing iodine's utility in forming nitrogen-containing heterocycles. organic-chemistry.org

Table 1: Overview of Catalytic Methods for 1,2,3-Thiadiazole Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Tetrabutylammonium iodide (TBAI) / Sulfur | N-Tosylhydrazones | Metal-free; an improvement on the Hurd-Mori reaction. organic-chemistry.org |

| Visible Light / Cercosporin | - | Photocatalytic; good regioselectivity; mild conditions. organic-chemistry.org |

| Iodine / Dimethyl Sulfoxide (DMSO) | Enaminones, Tosylhydrazine, Elemental Sulfur | Transition-metal-free; yields 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org |

| Iodine / TBPB | N-Tosylhydrazones, Anilines | Metal-free and azide-free; formal [4+1] cycloaddition. organic-chemistry.org |

Synthesis of Key Precursors and Synthetic Building Blocks

Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazides

A primary precursor, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, is a crucial building block for creating more complex derivatives. The synthesis of this hydrazide is typically achieved by reacting an ester form of the parent carboxylic acid with hydrazine (B178648) hydrate (B1144303).

One established method involves placing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in ethanol, followed by the slow addition of hydrazine hydrate. chemicalbook.com The mixture is then heated to reflux, with the reaction progress monitored by thin-layer chromatography (TLC). chemicalbook.com This process effectively converts the ethyl ester into the desired carbohydrazide (B1668358). chemicalbook.com

This carbohydrazide (designated as compound 1 ) can then be used to synthesize a series of new hydrazide-hydrazone derivatives. mdpi.com This is accomplished through a condensation reaction where the carbohydrazide is dissolved in ethanol, and an appropriate substituted aldehyde is added. mdpi.com The resulting solution is heated under reflux for several hours, yielding the target hydrazone derivatives with reaction efficiencies ranging from 57% to 98%. mdpi.com The successful formation of these derivatives is confirmed by the presence of characteristic signals in their ¹H NMR spectra, such as a singlet for the NH group proton and a singlet for the =CH group proton. mdpi.com

Table 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

| Starting Material | Reagents | Reaction Type | Yield |

|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Hydrazine hydrate, Ethanol | Hydrazinolysis | Not specified chemicalbook.com |

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | Substituted Aldehydes, Ethanol | Condensation | 57-98% mdpi.com |

Routes to Substituted Thiadiazole-Containing Ethanones

The synthesis of the target molecule, this compound, falls under the category of substituted thiadiazole-containing ethanones. General methods for creating 5-acyl-1,2,3-thiadiazoles are directly applicable.

A highly efficient, transition-metal-free method involves a three-component reaction using iodine and dimethyl sulfoxide (DMSO). organic-chemistry.org This reaction mediates a cross-coupling cyclization between enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org The process is noted for its operational simplicity and its compatibility with a wide array of functional groups, leading to very good yields of the desired acylated thiadiazole products. organic-chemistry.org

Another strategy for accessing substituted thiadiazoles involves the Ugi reaction, a one-pot multicomponent reaction known for its efficiency and green chemistry principles. nih.gov This approach has been used to synthesize series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives by combining bioactive substructures, demonstrating its utility in rapidly generating diverse compounds. nih.gov

For other isomers, such as 5-acetyl-1,3,4-thiadiazoles, a common synthetic route involves reacting the corresponding thiadiazole with dimethylformamide-dimethylacetal (DMF-DMA) to create thiadiazole-enaminones. nih.gov These enaminones serve as versatile precursors for a wide variety of other heterocyclic compounds through reactions with various nucleophiles. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a five-membered, neutral aromatic compound characterized by its remarkable stability. thieme-connect.de Its reactivity is largely influenced by the presence of one sulfur and two nitrogen atoms, which render the ring electron-deficient. nih.gov This electronic nature makes the carbon atoms at the C-2 and C-5 positions generally inert to electrophilic substitution but reactive toward nucleophiles. nih.gov

Electrophilic Aromatic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, the 1,2,3-thiadiazole ring system is deactivated towards electrophilic attack. nih.gov Direct electrophilic substitution on the heterocyclic ring is uncommon. However, substituents attached to the ring can undergo typical reactions. thieme-connect.de For instance, in fused systems like 1,2,3-benzothiadiazole, electrophilic aromatic substitution occurs on the benzene (B151609) ring, primarily at the 4-position. thieme-connect.de

Nucleophilic Attack on the Thiadiazole Core

The low electron density on the carbon atoms of the thiadiazole ring makes it susceptible to nucleophilic attack. nih.gov The primary sites for nucleophilic attack are the C5 atom and the sulfur atom. e-bookshelf.de Treatment of the parent 1,2,3-thiadiazole with strong nucleophiles, such as certain bases, can lead to ring fission. nih.gov The reactivity is significantly influenced by the nature of the substituents at the C4 and C5 positions. nih.gov For example, 5-phenyl-1,2,3-thiadiazole (B107965) can be metalated at the C4 position by methyl- or phenyllithium. researchgate.net

Ring-Opening and Rearrangement Pathways

A characteristic reaction of 1,2,3-thiadiazoles is their decomposition upon exposure to heat or UV light, which typically results in the loss of a molecule of nitrogen. e-bookshelf.de This decomposition is a key pathway for generating reactive intermediates like thioketenes and thiirenes. e-bookshelf.de

Furthermore, the 1,2,3-thiadiazole ring can be cleaved by strong bases. researchgate.net The reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with potent bases like organolithium compounds or potassium t-butoxide leads to the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate. researchgate.net This intermediate can then be trapped by electrophiles, providing a synthetic route to 1-alkynyl thioethers. researchgate.net

Reactions Involving the Acetyl Moiety of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone

The acetyl group at the C5 position provides a reactive site for a variety of chemical transformations, independent of the thiadiazole ring's own reactivity.

Condensation Reactions: Formation of Hydrazones and Schiff Bases

The carbonyl group of the acetyl moiety is a key functional handle for condensation reactions. It readily reacts with primary amines to form Schiff bases (imines) and with hydrazines or hydrazides to yield hydrazones. ijcce.ac.irnih.gov These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

For example, the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes has been shown to produce a series of hydrazide-hydrazone derivatives in good yields. mdpi.com Similarly, the acetyl group of this compound can serve as the carbonyl component in such condensation reactions. ijcce.ac.irjocpr.com A new ligand, (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, was synthesized via the condensation of a hydrazide with a substituted aldehyde, highlighting the utility of this reaction. researchgate.net

| Reactant Type | Example Reactant | Product Type | General Reaction |

|---|---|---|---|

| Hydrazide | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Hydrazide-hydrazone | Condensation with an aldehyde mdpi.com |

| Primary Amine | Aromatic or Aliphatic Amine | Schiff Base (Imine) | Condensation with a carbonyl group ijcce.ac.ir |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | Hydrazone | Condensation with a carbonyl group mdpi.com |

α-Functionalization and Carbonyl Group Transformations

The methyl protons of the acetyl group, being alpha to the carbonyl, are acidic and can be removed by a base. mdpi.com This generates a carbanion intermediate that can participate in various α-functionalization reactions, such as alkylations and further condensation reactions.

The carbonyl group itself can also be transformed. For instance, in a multi-step synthesis, the 5-carboxylate group of a related thiadiazole was reduced to an alcohol using sodium borohydride. mdpi.com This alcohol was subsequently oxidized with pyridinium (B92312) chlorochromate (PCC) to furnish the corresponding 5-carbaldehyde. mdpi.com This sequence demonstrates that the carbonyl functionality on the 1,2,3-thiadiazole ring can be manipulated to access other oxidation states and functional groups, suggesting that the acetyl group in this compound could similarly be reduced to a secondary alcohol.

Cycloaddition and Cyclocondensation Reactions to Form Fused Heterocycles

The acetyl moiety of this compound serves as a key functional group for building fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve an initial condensation at the acetyl group to form an intermediate, which then undergoes intramolecular cyclization.

A common strategy involves the initial reaction of the ketone with hydrazine derivatives to form hydrazones. srce.hr These hydrazones are versatile intermediates for the synthesis of various fused heterocycles. For instance, the reaction of the hydrazone derivative of a similar triazole compound with various reagents can lead to the formation of fused pyrazole (B372694) systems.

Another important pathway involves the Claisen-Schmidt condensation of this compound with aromatic aldehydes to form chalcone (B49325) analogues. These chalcones, which are α,β-unsaturated ketones, are excellent precursors for the synthesis of fused pyridine (B92270) derivatives. The cyclocondensation of these chalcones with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like ammonium (B1175870) acetate (B1210297), leads to the formation of substituted pyridines fused with the thiadiazole ring. nih.govresearchgate.net

For example, the reaction of a chalcone derived from a similar triazole ketone with various active methylene compounds in the presence of ammonium acetate has been reported to yield substituted pyridine derivatives. nih.gov This approach highlights a versatile method for accessing fused pyridine systems.

The following table summarizes representative cyclocondensation reactions for the synthesis of fused heterocycles starting from precursors derived from this compound.

Table 1: Synthesis of Fused Heterocycles via Cyclocondensation Reactions

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

|---|---|---|---|

| Chalcone derivative of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Ethyl acetoacetate, Ammonium acetate | 4-phenyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-2-methylnicotinate | nih.gov |

| Chalcone derivative of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Acetylacetone, Ammonium acetate | 3-acetyl-4-phenyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-2-methylpyridine | nih.gov |

| Chalcone derivative of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Malononitrile, Ammonium acetate | 4-phenyl-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-2-aminonicotinonitrile | nih.gov |

Furthermore, the Gewald reaction offers another route to fused systems. This reaction typically involves the condensation of a ketone with a cyano-ester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. researchgate.net While direct examples with this compound are not extensively documented, the general applicability of the Gewald reaction suggests its potential for the synthesis of thieno[2,3-d] researchgate.netnih.govwikipedia.orgthiadiazoles.

Mechanistic Investigations of Complex Reaction Pathways

Direct mechanistic investigations into the complex reaction pathways of this compound are not widely available in the current literature. However, plausible mechanisms can be inferred from studies of related heterocyclic systems and fundamental reaction principles.

The formation of fused pyridines from the chalcone derivative of this compound likely proceeds through a multi-step sequence. The reaction is initiated by a Michael addition of the active methylene compound to the α,β-unsaturated ketone (the chalcone). This is followed by cyclization and subsequent dehydration and aromatization to yield the final pyridine ring.

The thermal decomposition of 1,2,3-thiadiazoles is a well-studied process that provides insight into the inherent reactivity of the thiadiazole ring. nih.gov Thermolysis typically leads to the extrusion of molecular nitrogen and the formation of a highly reactive thioketene (B13734457) intermediate. nih.gov This thioketene can then undergo various transformations, including dimerization, polymerization, or reaction with other species present in the reaction mixture. This underlying reactivity suggests that under certain conditions, reactions involving this compound could proceed via pathways involving ring-opening and rearrangement.

The Hurd-Mori reaction, which is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride, also provides mechanistic insights. researchgate.netwikipedia.org Although this is a synthetic route to the thiadiazole ring itself, the mechanism involves the electrophilic attack of thionyl chloride on the hydrazone, followed by cyclization and elimination to form the aromatic thiadiazole ring. The stability and reactivity of the thiadiazole ring in this compound will be influenced by the electronic nature of the substituents, and understanding these fundamental formation mechanisms is crucial for predicting its behavior in more complex transformations.

Detailed computational and experimental studies would be necessary to fully elucidate the specific mechanistic pathways for the cycloaddition and cyclocondensation reactions of this compound.

Derivatization Strategies and Analogue Development

Design and Synthesis of Substituted 1,2,3-Thiadiazole (B1210528) Derivatives

The inherent reactivity of the methyl and acetyl substituents on the 1,2,3-thiadiazole ring provides a foundation for a variety of chemical transformations. These modifications are instrumental in creating analogues with tailored properties.

Modification of the Methyl Group at Position 4

While direct functionalization of the C4-methyl group of the title compound is not extensively documented in isolation, broader synthetic strategies for substituted 1,2,3-thiadiazoles allow for the introduction of diverse groups at this position. The classic Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, is a foundational method for creating the 1,2,3-thiadiazole ring itself. researchgate.net By starting with different ketone precursors, a variety of substituents can be installed at the C4 position. For instance, using derivatives of acetophenone (B1666503) in the Hurd-Mori synthesis leads to various 4-aryl-1,2,3-thiadiazoles. researchgate.net

Furthermore, multi-component reactions (MCRs) like the Ugi reaction have been employed to synthesize libraries of 4-methyl-1,2,3-thiadiazole (B96444) derivatives. nih.gov In one such approach, a one-pot reaction involving an amine, an aldehyde, an isocyanide, and a 1,2,3-thiadiazole component generates complex molecules with a substituted group attached to the core, originating from the varied inputs of the MCR. nih.govmdpi.com This method highlights the efficiency of MCRs in creating structural diversity around the 4-methyl-1,2,3-thiadiazole scaffold. nih.gov

Functionalization of the Acetyl Group at Position 5

The acetyl group at the C5 position of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone is a key handle for derivatization. Its ketone functionality allows for a multitude of chemical reactions to introduce new functional groups and build more complex molecular architectures.

One common strategy is the condensation of the corresponding 5-carboxylic acid hydrazide with various aldehydes. This reaction yields a series of hydrazide-hydrazone derivatives. mdpi.com This approach has been successfully used to synthesize a library of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, demonstrating the versatility of the hydrazide intermediate. mdpi.com

Another important transformation is the conversion of the acetyl group into other reactive intermediates. For example, the 5-acetyl group can be a precursor for 5-acyl-1,2,3-thiadiazoles, which can be synthesized via an I2/DMSO-mediated cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine. organic-chemistry.org The acetyl group can also be brominated to form a 2-bromo-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone (B8748483) intermediate. This α-bromo ketone is a highly reactive electrophile, enabling subsequent reactions with various nucleophiles, such as heterocyclic amines and thiosemicarbazones, to create more complex structures, including di- and trithiazole systems. nih.gov

The versatility of the acetyl group is further demonstrated by its role as a starting point for building fused heterocyclic rings. For instance, the related compound, 5-acetyl-4-methyl-2-(methylamino)thiazole, can be brominated and subsequently reacted with 2-aminothiazole (B372263) to form an imidazo[2,1-b]thiazole (B1210989) derivative. nih.gov This showcases how the acetyl group can be manipulated to construct more elaborate heterocyclic systems.

Hybrid Heterocycle Synthesis Incorporating the 1,2,3-Thiadiazole Core

The development of hybrid molecules, where two or more pharmacophoric units are covalently linked, is a powerful strategy in medicinal chemistry. The 1,2,3-thiadiazole ring has been successfully integrated with other key heterocyclic systems to create novel molecular frameworks.

Integration with Triazole Systems

The combination of 1,2,3-thiadiazole and 1,2,3-triazole or 1,2,4-triazole (B32235) moieties has led to the synthesis of numerous hybrid compounds. mdpi.combiointerfaceresearch.commdpi.comresearchgate.net The 1,2,3-triazole ring, often formed via "click chemistry," is a popular choice for linking different molecular fragments due to the high efficiency and reliability of its formation. nih.gov

A common synthetic route involves the conversion of a substituted 1,2,3-thiadiazole-5-carboxylate into its corresponding acetanilide (B955) derivative. mdpi.com This intermediate can then be reacted with an isothiocyanate and subsequently cyclized under alkaline conditions to form a 1,2,4-triazole ring attached to the 1,2,3-thiadiazole core. mdpi.com In another example, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was used as a starting material to synthesize various 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives containing a 1,2,3-triazole moiety. mdpi.com

The Ugi four-component reaction has also been utilized to create tetrazole-containing 4-methyl-1,2,3-thiadiazoles. mdpi.com This involves the reaction of a 5-carbaldehyde substituted thiadiazole with substituted amines, cyclohexyl isocyanide, and azidotrimethylsilane. mdpi.com

Table 1: Examples of 1,2,3-Thiadiazole-Triazole Hybrids and their Synthetic Precursors

| 1,2,3-Thiadiazole Precursor | Triazole System | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| Substituted 1,2,3-thiadiazole-5-carboxylate | 1,2,4-triazole | 1,2,4-triazole with 1,2,3-thiadiazole substituent | mdpi.com |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 1,3,4-thiadiazole | 1,3,4-Thiadiazole derivatives containing a 1,2,3-triazole moiety | mdpi.com |

| 5-Carbaldehyde substituted thiadiazole | Tetrazole | Tetrazole moiety containing 4-methyl-1,2,3-thiadiazole | mdpi.com |

Fusion with Thiazole (B1198619), Pyrazole (B372694), and Pyrimidine (B1678525) Rings

The 1,2,3-thiadiazole nucleus has been fused or linked to other important five- and six-membered heterocycles, including thiazoles, pyrazoles, and pyrimidines, to generate novel polycyclic systems. researchgate.net

The synthesis of pyrazolo-1,2,3-thiadiazole scaffolds has been achieved through Hurd–Mori cyclization. mdpi.com In a multi-step synthesis, a thiadiazolo[3,2-a]pyrimidine derivative was reacted with hydrazine (B178648) hydrate (B1144303) to produce a 3-aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one. nih.gov

Thiazole derivatives have been synthesized through multi-component reactions, for instance, by reacting bromoacetyl and acetoacetyl derivatives with thiosemicarbazides to yield pyrazolo-thiazole derivatives. nih.gov Another approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones to create compounds with multiple thiazole rings. nih.gov

Fusion with pyrimidine rings has also been explored. For example, a thiadiazolo[3,2-a]pyrimidine derivative served as a building block for the construction of various functionalized tri- and tetra-cyclic compounds through reactions with nitrogen and carbon nucleophiles. nih.gov Reaction of this derivative with various α-aminoazoles resulted in tetracyclic compounds. nih.gov

Table 2: Examples of Fused/Linked 1,2,3-Thiadiazole Heterocycles

| Fused/Linked Heterocycle | Synthetic Strategy | Resulting Hybrid System | Reference |

|---|---|---|---|

| Pyrazole | Hurd–Mori cyclization | Pyrazolyl-1,2,3-thiadiazole | mdpi.com |

| Pyrazole | Reaction of thiadiazolo[3,2-a]pyrimidine with hydrazine | 3-Aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one | nih.gov |

| Thiazole | Multi-component reaction | Pyrazolo-thiazole derivatives | nih.gov |

| Thiazole | Reaction of a brominated thiazole with heterocyclic amines | Di- and trithiazole systems | nih.gov |

Strategies for Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate diverse molecular libraries. researchgate.net

The Ugi four-component reaction (U-4CR) has been successfully applied to the synthesis of 5-methyl substituted thiadiazole derivatives. mdpi.com This reaction involves the initial formation of an imine from an amine and an aldehyde, which then reacts with a thiadiazole and an isocyanide component to yield the final product. mdpi.com Yields for this reaction can be quite high, reaching up to 98%. mdpi.com The Ugi reaction has also been instrumental in creating 4-methyl-1,2,3-thiadiazole derivatives with diverse biological activities. nih.gov

Another example of an MCR is the I2/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org This transition-metal-free reaction is notable for its broad functional group tolerance and high yields. organic-chemistry.org The development of MCRs for the synthesis of thiazole and other heterocyclic derivatives is an active area of research, with various catalyst-free and metal-free methodologies being reported. nih.goviau.ir These advanced synthetic techniques enhance the diversity and potential applications of thiadiazole compounds and their hybrids. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aryl-1,2,3-thiadiazoles |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide |

| 5-Acyl-1,2,3-thiadiazoles |

| 2-Bromo-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone |

| 5-Acetyl-4-methyl-2-(methylamino)thiazole |

| Imidazo[2,1-b]thiazole |

| Substituted 1,2,3-thiadiazole-5-carboxylate |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one |

| 1,3,4-Thiadiazole |

| 1,3-Thiazole |

| Tetrazole |

| 2-azido-5-(methylthio)-1,3,4-thiadiazole |

| Pyrazolyl-1,2,3-thiadiazole |

| Thiadiazolo[3,2-a]pyrimidine |

| 3-Aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one |

| Pyrazolo-thiazole |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

| 5-Methyl substituted thiadiazole |

| Enaminones |

Investigation of Structure-Property Relationships in Derivatized Compounds

The exploration of structure-property relationships, particularly structure-activity relationships (SAR), is a critical aspect of medicinal and agricultural chemistry. For derivatives of this compound, this involves systematically modifying the chemical structure to understand how these changes influence biological activity and other properties. The 1,2,3-thiadiazole ring and its substituents are key pharmacophores that can be fine-tuned to enhance therapeutic or pesticidal efficacy. mdpi.comisres.org

Research into analogues has revealed that modifications at both the C4 and C5 positions of the 1,2,3-thiadiazole ring, as well as alterations to the side chain, significantly impact the compound's biological profile. nih.govnih.gov These investigations are crucial for optimizing lead compounds to develop new agents with improved potency and selectivity. mdpi.com

Impact of Substituents on the 1,2,3-Thiadiazole Ring

Studies on various 1,2,3-thiadiazole derivatives have provided valuable insights into the influence of different functional groups on their biological activities.

Substitutions at C4: In a series of mdpi.comnih.govnih.govthiadiazole benzylamides investigated as necroptosis inhibitors, introducing branched alkyl groups at the C4 position was found to increase activity. nih.gov Specifically, isopropyl (i-Pr), cyclopropyl (B3062369) (c-Pr), and cyclobutyl (c-Bu) groups were identified as optimal, while a larger tert-butyl or phenyl group at this position led to decreased activity. nih.gov

Substitutions at C5: The substituent at the C5 position is also crucial for activity. For the same series of necroptosis inhibitors, a 2,6-dihalobenzylamide group at the C5 position was found to be optimal. nih.govnih.gov Further studies on antiviral derivatives showed that substitutions on a phenyl ring attached to the thiadiazole core significantly affected potency. A decreasing order of antiviral strength was observed with the following substituents on the phenyl ring: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com

Ugi Reaction Derivatives: A study employing the Ugi multicomponent reaction to create two series of 4-methyl-1,2,3-thiadiazole derivatives revealed distinct SAR trends. nih.gov Derivatives containing a 3-(trifluoromethyl)phenyl or a 2-methylphenyl group exhibited a wide spectrum of fungicidal activity. nih.gov For antiviral activity against the tobacco mosaic virus (TMV), derivatives with a 4-hydroxyphenyl group showed good potential. nih.gov The study also noted that replacing a chlorine atom with a fluorine atom in the structure improved the direct inhibition of TMV in vitro. nih.gov

Table 1: Structure-Activity Relationship of C4-Substituted 1,2,3-Thiadiazole Analogues

This table summarizes the effect of different alkyl groups at the C4 position on the necroptosis inhibitory activity of mdpi.comnih.govnih.govthiadiazole benzylamides. nih.gov

| Substituent at C4 | Relative Activity |

| Isopropyl (i-Pr) | Increased |

| Cyclopropyl (c-Pr) | Optimal |

| Cyclobutyl (c-Bu) | Optimal |

| tert-Butyl (t-Bu) | Decreased |

| Phenyl | Decreased |

Impact of Side-Chain Modifications at C5

The ethanone (B97240) group of the parent compound can be derivatized to explore new chemical space and properties. A prominent strategy involves the synthesis of hydrazide-hydrazone derivatives from the corresponding carboxylic acid.

In one study, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide was condensed with various aldehydes to produce a series of hydrazide-hydrazone derivatives. mdpi.com The antimicrobial activity of these new compounds was evaluated, revealing that their efficacy was highly dependent on the nature of the aldehyde-derived moiety. The most active compound in the series featured a 5-nitro-2-furyl group, a fragment found in known antimicrobial drugs like nitrofurazone. mdpi.com This highlights that the introduction of a nitro group can significantly enhance bioactivity. mdpi.commdpi.com

In other series, the nature of the amide linkage at C5 proved critical. Simple methylation of the amide nitrogen (NH) in mdpi.comnih.govnih.govthiadiazole benzylamides resulted in a significant loss of necroptosis inhibitory activity, indicating the importance of the NH proton for interaction with the biological target. nih.gov

Table 2: Structure-Property Relationship of C5-Derivatized 4-Methyl-1,2,3-thiadiazole Analogues

This table outlines how different structural modifications at the C5 position of the 4-methyl-1,2,3-thiadiazole core influence biological activity. nih.govmdpi.com

| C5-Substituent/Derivatization | Target Activity | Key Finding |

| Hydrazide-hydrazone with 5-nitro-2-furyl moiety | Antimicrobial | Highest bioactivity in the series mdpi.com |

| Ugi product with 3-(trifluoromethyl)phenyl | Fungicidal | Broad-spectrum activity nih.gov |

| Ugi product with 2-methylphenyl | Fungicidal | Broad-spectrum activity nih.gov |

| Ugi product with 4-hydroxyphenyl | Antiviral (TMV) | Good potential activity nih.gov |

These findings collectively demonstrate that the biological properties of compounds based on the this compound scaffold are finely tunable through systematic derivatization. The electronic and steric properties of substituents on both the thiadiazole ring and its side chain play a determining role in the resulting activity.

Advanced Spectroscopic and Structural Characterization Techniques

Methodological Advances in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, including complex heterocyclic systems like thiadiazoles.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in "1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone." The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment surrounding the nuclei.

In derivatives of 4-methyl-1,2,3-thiadiazole (B96444), the methyl group attached to the thiadiazole ring (at position 4) typically exhibits a characteristic singlet in the ¹H NMR spectrum. For the title compound, this signal would be expected in the upfield region. The acetyl group's methyl protons also produce a singlet, slightly downfield compared to the ring's methyl group. For instance, in related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the methyl protons (CH₃) on the ring appear as a singlet, and protons from other parts of the molecule are observed at their expected chemical shifts. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the thiadiazole ring resonate at distinct chemical shifts, influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The carbonyl carbon (C=O) of the acetyl group is particularly noteworthy, appearing significantly downfield (typically >170 ppm) due to its deshielded nature. mdpi.com The carbons of the two methyl groups also give rise to characteristic signals in the aliphatic region of the spectrum. The structural assignments are often confirmed by comparing experimental data with theoretical calculations and data from analogous structures. dergipark.org.tr

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference Compound Type |

|---|---|---|---|

| ¹H | Ring-CH₃ | ~2.8 | Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninate mdpi.com |

| ¹H | Acetyl-CH₃ | ~2.2 - 2.5 | General range for acetyl groups on heterocycles researchgate.net |

| ¹³C | Ring-CH₃ | ~12 - 15 | Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninate mdpi.com |

| ¹³C | Acetyl-CH₃ | ~25 - 30 | General range for acetyl groups rsc.org |

| ¹³C | Ring-C4 | ~145 - 150 | Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninate mdpi.com |

| ¹³C | Ring-C5 | ~155 - 160 | Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninate mdpi.com |

| ¹³C | C=O (Acetyl) | >170 | Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-aryl-alaninate mdpi.com |

Applications of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For "this compound," the molecular formula is C₅H₆N₂OS. cymitquimica.com HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass. The structures of numerous novel thiadiazole derivatives have been unequivocally confirmed using HRMS. acs.orgnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further support structural assignments by showing characteristic losses, such as the expulsion of a nitrogen molecule (N₂), a known fragmentation pathway for 1,2,3-thiadiazoles. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| Calculated Exact Mass ([M+H]⁺) | 143.0279 |

| Expected Found Mass ([M+H]⁺) | 143.02xx (within 5 ppm error) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for "this compound" is not detailed in the available literature, studies on closely related 1,2,3-thiadiazole (B1210528) derivatives have been published. researchgate.net For example, the crystal structures of derivatives of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride have been determined, confirming the planarity of the thiadiazole ring and detailing how substituents are oriented relative to it. researchgate.net Such studies also reveal how molecules pack in the crystal lattice, often through a network of hydrogen bonds or other non-covalent interactions, which can influence the material's physical properties. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For "this compound," the most prominent absorption band would be from the carbonyl (C=O) group of the acetyl moiety, typically appearing in the range of 1650-1740 cm⁻¹. mdpi.com Other characteristic peaks would include C-H stretching from the methyl groups and C=N and N-N stretching vibrations from the thiadiazole ring. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. Aromatic and heterocyclic compounds like thiadiazoles exhibit characteristic absorption maxima corresponding to π→π* and n→π* transitions. researchgate.netnih.gov The absorption spectrum is influenced by the chromophores present, including the thiadiazole ring and the carbonyl group. These spectra aid in confirming the presence of the conjugated system and can be used for quantitative analysis. ijprajournal.com

Table 3: Key Spectroscopic Data (IR & UV-Vis) Note: Wavenumbers and wavelengths are based on typical values for related thiadiazole structures.

| Spectroscopy | Functional Group / Transition | Expected Absorption Range | Reference |

|---|---|---|---|

| IR | C=O Stretch (Acetyl) | 1651-1741 cm⁻¹ | mdpi.com |

| IR | C-H Stretch (Aliphatic) | 2900-3000 cm⁻¹ | uzh.ch |

| IR | C=N Stretch (Ring) | ~1600 cm⁻¹ | nih.gov |

| UV-Vis | π→π* Transition | ~250-300 nm | researchgate.netnih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimental results are compared against the theoretical percentages calculated from the compound's proposed molecular formula, C₅H₆N₂OS. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the empirical formula and the purity of the compound. This method has been routinely used to validate the synthesis of new thiadiazole derivatives. mdpi.commdpi.com

Table 4: Elemental Analysis Data for C₅H₆N₂OS

| Element | Mass Percentage (Calculated) |

|---|---|

| Carbon (C) | 42.24% |

| Hydrogen (H) | 4.25% |

| Nitrogen (N) | 19.70% |

| Oxygen (O) | 11.25% |

| Sulfur (S) | 22.55% |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can elucidate the geometry, energy levels, and reactivity of compounds such as those based on the 1,2,3-thiadiazole (B1210528) scaffold. nih.govnih.govcyberleninka.ru

The electronic behavior of the 1,2,3-thiadiazole ring is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In substituted thiadiazoles, the HOMO is often localized over the heterocyclic ring and electron-donating substituents, whereas the LUMO may be distributed across the ring and any electron-withdrawing groups. worktribe.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing charge distribution. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge.

Red/Yellow areas denote negative potential (electron-rich), indicating likely sites for electrophilic attack. In 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, these would be expected around the nitrogen atoms and the carbonyl oxygen. rsc.orgsemanticscholar.org

Blue areas denote positive potential (electron-poor), indicating likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution through Mulliken or NBO atomic charges. nih.govacs.org This analysis reveals the electron density on each atom, showing the inductive effects of substituents. For the target molecule, the electron-withdrawing acetyl group at the C5 position and the electron-donating methyl group at the C4 position would significantly influence the charge distribution across the 1,2,3-thiadiazole ring. Studies on analogous structures show that the presence of electron-withdrawing groups leads to a charge transfer within the ring system. nih.govmdpi.com

Below is an illustrative table of calculated atomic charges for a hypothetical thiadiazole derivative, demonstrating the type of data generated from NBO analysis.

| Atom | Hypothetical Calculated Charge (a.u.) |

| S1 | +0.350 |

| N2 | -0.215 |

| N3 | -0.190 |

| C4 | +0.050 |

| C5 | -0.080 |

| O (Carbonyl) | -0.550 |

| C (Methyl) | -0.620 |

This table is for illustrative purposes to show typical output from a computational analysis and does not represent experimentally verified data for the specific compound.

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. samipubco.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-N stretch, C-H bend). While calculated values are often systematically higher than experimental ones, they can be scaled using a correction factor to achieve excellent agreement with experimental IR and Raman spectra. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). These predictions are invaluable for assigning peaks in complex experimental spectra. samipubco.com

The table below illustrates a comparison between hypothetical experimental and DFT-predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

| C=O | 188.5 | 189.2 |

| C4 (Thiadiazole) | 155.2 | 156.0 |

| C5 (Thiadiazole) | 148.9 | 149.5 |

| CH₃ (Acetyl) | 25.4 | 25.9 |

| CH₃ (Ring) | 15.1 | 15.5 |

This table is for illustrative purposes and does not represent experimentally verified data for the specific compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT is excellent for single, minimum-energy structures, molecular modeling and dynamics (MD) simulations are used to explore the conformational landscape of a molecule. nih.gov These methods are particularly useful for understanding the flexibility of the side chains attached to the rigid thiadiazole ring.

For this compound, conformational analysis would focus on the rotation around the single bond connecting the acetyl group to the thiadiazole ring. Molecular mechanics force fields (like MMFF or AMBER) can rapidly scan the potential energy surface to identify low-energy conformers.

MD simulations provide a more dynamic picture by simulating the movement of atoms over time at a given temperature. nih.gov This reveals not only the preferred conformations but also the energy barriers between them and how the molecule behaves in a solvent environment, which is crucial for understanding its interactions in a biological context. Studies on other thiadiazole derivatives have used these techniques to understand how molecular orientation and hydrogen bonding networks influence crystal packing and stability. nih.govfigshare.com

Quantitative Structure-Property Relationship (QSPR) and Computational Structure-Activity Relationship (SAR) Studies

QSPR and SAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. ymerdigital.com These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For a series of derivatives based on the this compound scaffold, a QSPR/SAR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a model that correlates a subset of these descriptors with an observed property (e.g., solubility, antifungal activity). nih.gov

Validation: The predictive power of the model is rigorously tested internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds not included in model training).

Studies on thiadiazole derivatives have successfully used QSAR to identify key structural features that influence their activity, such as the importance of specific electronic and steric properties for receptor binding. nih.govdocumentsdelivered.com For instance, a SAR study on 1,2,3-thiadiazole derivatives revealed that substitutions on an attached phenyl ring significantly affect their antiviral potency. mdpi.com

Computational Predictions of Molecular Interactions and Binding Sites (excluding direct biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is fundamental in structure-based drug design.

The docking process for this compound would involve:

Preparation of Structures: Obtaining or building 3D structures of the ligand and the target protein.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govresearchgate.net

Computational studies on other thiadiazole derivatives have used docking to elucidate how these molecules fit into enzyme active sites. nih.govnih.gov For example, the analysis might reveal that the nitrogen atoms of the thiadiazole ring act as hydrogen bond acceptors, while the substituted groups engage in hydrophobic interactions, anchoring the molecule within the binding pocket.

In Silico ADME/Tox Computational Predictions (focused on methodology, not specific toxicity profiles)

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in early-stage drug discovery to filter out compounds with poor pharmacokinetic or safety profiles. cambridge.orgresearchgate.net These predictions are typically based on QSAR models or rule-based systems derived from large datasets of known compounds. nih.gov

Methodologies for predicting key ADMET properties include:

Absorption: Properties like human intestinal absorption and Caco-2 cell permeability are predicted using models based on descriptors such as polar surface area (PSA) and lipophilicity (logP). audreyli.com

Distribution: Blood-brain barrier (BBB) penetration is a critical property for CNS-active drugs and is predicted using models that often incorporate molecular size, polarity, and hydrogen bonding capacity. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize a compound is often done using pharmacophore or machine learning models trained on known CYP substrates and inhibitors.

Toxicity: Various toxicity endpoints (e.g., mutagenicity, carcinogenicity, cardiotoxicity) can be predicted using models that identify toxicophores (substructures known to be associated with toxicity) or through more complex QSAR models.

Numerous software platforms (e.g., Discovery Studio, QikProp, ADMETlab) implement these methodologies to provide a comprehensive in silico profile for a given molecule. slideshare.net

Applications in Chemical Sciences Excluding Prohibited Areas

Role as Synthetic Intermediates in the Construction of Complex Organic Architectures

The chemical reactivity of 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethanone makes it a valuable intermediate in the synthesis of more complex organic molecules. The ketone functional group and the thiadiazole ring itself provide multiple sites for chemical modification, allowing for the construction of a wide array of derivatives.

The Hurd-Mori reaction is a widely recognized method for synthesizing 1,2,3-thiadiazoles. nih.govchemicalbook.comorganic-chemistry.orgresearchgate.net This reaction typically involves the cyclization of hydrazones in the presence of thionyl chloride. nih.govresearchgate.netmdpi.com Variations of this method, including metal-free approaches using N-tosylhydrazones and sulfur, have been developed to improve efficiency and practicality. organic-chemistry.org The ethanone (B97240) moiety of this compound can readily undergo condensation reactions. For instance, it can react with various aldehydes to form hydrazide-hydrazone derivatives. mdpi.com These derivatives can then be used as precursors for further cyclization reactions, leading to the formation of more complex heterocyclic systems. mdpi.com

The versatility of this compound as a synthetic intermediate is highlighted by its use in creating compounds containing multiple heterocyclic rings. For example, it serves as a starting material for synthesizing derivatives that incorporate thiazole (B1198619) or oxadiazole moieties. nih.govnih.gov This is often achieved by first converting the ethanone to a more reactive intermediate, which can then be coupled with other heterocyclic precursors. nih.gov The combination of different bioactive substructures is a common strategy in the development of new functional molecules. nih.gov

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Hydrazones of α-methylene ketones | Thionyl chloride (Hurd-Mori reaction) | 1,2,3-Thiadiazole (B1210528) derivatives | nih.govresearchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and aldehydes | Ethanol (B145695), reflux | Hydrazide-hydrazone derivatives | mdpi.com |

| 5-Acetyl-4-methyl-2-(methylamino)thiazole | Bromination in acidic medium | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | nih.gov |

| 1,2,3-Thiadiazole derivatives | Combination with thiazole or oxadiazole precursors | Thiazole- and oxadiazole-containing thiadiazole derivatives | nih.gov |

Applications in Agrochemical and Plant Science Research

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in the agrochemical industry, with several commercial pesticides containing this heterocyclic ring. ingentaconnect.com Research into derivatives of this compound has explored their potential as fungicides, herbicides, and plant growth regulators.

Development of Fungicidal and Herbicidal Agents (mechanism-focused, not specific product efficacy)

Derivatives of 1,2,3-thiadiazole have demonstrated significant fungicidal activity against a range of plant pathogens. mdpi.comingentaconnect.comresearchgate.net The mechanism of action for some thiadiazole-based fungicides involves the inhibition of crucial fungal enzymes. For instance, some azole-type fungicides, which share structural similarities with certain thiadiazole derivatives, are known to inhibit the enzyme cytochrome P450 14-α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. nih.gov

Furthermore, research has focused on creating "double-mode-of-action" compounds by combining the 1,2,3-thiadiazole moiety with other fungicidal fragments. nih.gov This strategy aims to develop more robust pesticides that can overcome resistance issues in phytopathogens. nih.gov

In the context of herbicidal activity, certain 1,3,4-thiadiazole (B1197879) derivatives, isomeric to the 1,2,3-thiadiazoles, have been shown to act by inhibiting photosynthesis. researchgate.net They can disrupt electron transport and photophosphorylation, key processes in the plant's energy production. researchgate.net While the specific mechanism of this compound derivatives as herbicides is an area of ongoing investigation, the broader class of thiadiazoles shows promise in this area. researchgate.netresearchgate.netacs.orgacs.org

Research on Plant Growth Regulation and Senescence Modulation

A notable application is in the modulation of leaf senescence. Thidiazuron (TDZ), a phenylurea derivative containing a 1,2,3-thiadiazole ring, is a potent inhibitor of leaf yellowing and senescence. researchgate.net It exhibits cytokinin-like activity, helping to maintain chlorophyll (B73375) levels and extend the post-harvest life of cut flowers and leafy greens. researchgate.net This highlights the potential of the 1,2,3-thiadiazole core in developing compounds that can influence fundamental plant physiological processes.

Use as Chemical Probes for Elucidating Plant Metabolic Processes

The biological activity of 1,2,3-thiadiazole derivatives makes them useful as chemical probes to study plant metabolic pathways. By observing the physiological and biochemical responses of plants to these compounds, researchers can gain insights into various processes. For example, the application of synthetic 1,2,3-thiadiazole compounds has been shown to affect carbon and nitrogen metabolism, as well as the redox state within plant tissues. researchgate.netresearchgate.net These compounds can induce changes in the levels of important metabolites, providing clues about the underlying regulatory networks.

Emerging Applications in Materials Science

The unique electronic properties of the 1,2,3-thiadiazole ring have led to its exploration in the field of materials science, particularly for the development of functional materials with interesting optoelectronic properties.

Exploration of Optoelectronic Properties in Functional Materials

The 1,2,3-thiadiazole ring is a π-excessive heteroaromatic system, meaning it has a high electron density. chemicalbook.com This characteristic, along with its thermal stability, makes it an attractive component for creating novel organic materials. chemicalbook.com The electron-deficient nature of the carbon atoms in the ring can influence the electronic behavior of molecules containing this scaffold. chemicalbook.com

Research into 1,3,4-thiadiazole derivatives has shown that they can possess valuable optical and electronic properties. isres.org By incorporating both electron-donating and electron-accepting groups, it is possible to tune the electronic characteristics of these molecules. isres.org While the exploration of this compound specifically in this area is still emerging, the broader class of thiadiazoles shows potential for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to synthesize a wide range of derivatives from this starting material opens up possibilities for creating new materials with tailored optoelectronic properties. researchgate.netmdpi.comnih.govnih.gov

Table 2: Investigated Properties of Thiadiazole Derivatives in Different Scientific Fields

| Field | Property Investigated | Potential Application | References |

| Agrochemicals | Fungicidal Activity | Crop protection | mdpi.comingentaconnect.comresearchgate.netnih.govresearchgate.net |

| Agrochemicals | Herbicidal Activity | Weed control | researchgate.netresearchgate.netacs.orgacs.org |

| Plant Science | Plant Growth Regulation | Influencing plant development | researchgate.netnih.gov |

| Plant Science | Senescence Inhibition | Extending shelf-life of produce | researchgate.net |

| Materials Science | Optoelectronic Properties | Functional organic materials | researchgate.netmdpi.comnih.govisres.orgnih.gov |

Potential in Polymer Chemistry and Advanced Material Synthesis

The 1,2,3-thiadiazole ring is a notable heterocyclic scaffold that has garnered interest in the development of advanced materials due to its inherent thermal stability and potential for functionalization. While direct studies on the polymerization of this compound are not extensively documented, the broader family of 1,2,3-thiadiazole derivatives has shown promise in the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as high refractive indices and thermal resistance.

The exploration of thiadiazole derivatives in polymer science has led to the creation of various polymers, including polyamides and polyimines. For instance, polyamides containing thiadiazole units have been synthesized and characterized for their optical and thermal properties. Although not involving the specific subject compound, these studies provide a proof of concept for the utility of the thiadiazole core in materials science.

The functional groups on the thiadiazole ring are key to its incorporation into polymer chains. For example, derivatives such as 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride are reactive monomers that can participate in polymerization reactions. scbt.com The ethanone moiety in this compound also presents a site for chemical modification, which could be leveraged to create polymerizable derivatives.

Research into related structures provides insight into the potential material properties. For example, the synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates demonstrates the versatility of this heterocyclic system in creating new materials with specific functionalities. mdpi.com

Table 1: Examples of Polymers Derived from Thiadiazole Derivatives

| Polymer Type | Monomers | Key Properties |

| Polyamides | Diamino derivatives of thiadiazole and diacid chlorides | High thermal stability, good solubility in aprotic solvents |

| Polyimines | Diamine and dialdehyde (B1249045) derivatives containing thiadiazole | Thermal stability |

This table is illustrative and based on research on thiadiazole derivatives, not specifically this compound.

Catalytic Applications and Ligand Design in Organic Reactions

The 1,2,3-thiadiazole scaffold is an emerging platform for the design of ligands used in catalysis and for directing chemical reactions. The nitrogen and sulfur heteroatoms within the ring system offer potential coordination sites for metal centers, a fundamental aspect of many catalytic processes.

Derivatives of 4-methyl-1,2,3-thiadiazole (B96444) have been successfully employed in the synthesis of Schiff base ligands and their subsequent metal complexes. For example, (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, a derivative of the core structure of interest, has been used to create complexes with various transition metals. researchgate.netgrowingscience.com The synthesis of these complexes underscores the capability of the 4-methyl-1,2,3-thiadiazole moiety to act as a versatile ligand. researchgate.netgrowingscience.com The stability and electronic properties of these metal complexes are crucial for their potential catalytic activity.

The Ugi four-component reaction has been utilized to synthesize a variety of 4-methyl-1,2,3-thiadiazole derivatives, showcasing the adaptability of this scaffold in multicomponent reactions, which are valuable for creating libraries of compounds for screening as potential catalysts or ligands. mdpi.comresearchgate.net

Furthermore, the 1,2,3-thiadiazole ring itself can act as a directing group in organic synthesis, facilitating C-H functionalization at specific positions on an aromatic ring. This directing ability is a key aspect of modern catalytic strategies for efficient and selective bond formation.

Table 2: Metal Complexes with Ligands Derived from 4-Methyl-1,2,3-thiadiazole

| Ligand | Metal Ion | Potential Application |

| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Transition metals | Antimicrobial screening, potential catalysis |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | Tin | Antifungal agents, potential catalysis |

This table is based on research on derivatives of 4-methyl-1,2,3-thiadiazole and indicates the potential for catalytic applications.

While direct catalytic applications of this compound are yet to be fully explored, the existing body of research on its close derivatives strongly suggests its potential as a precursor for novel ligands and catalysts in organic synthesis. The ethanone group could be modified to enhance its coordination properties or to attach it to a solid support for heterogeneous catalysis.

Future Directions and Research Opportunities

Exploration of Unexplored Synthetic Routes and Novel Synthetic Methodologies

While traditional methods like the Hurd-Mori reaction provide a foundational approach to the 1,2,3-thiadiazole (B1210528) core, future research should pivot towards more innovative and sustainable synthetic strategies for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone and its derivatives. mdpi.com

Novel Synthetic Avenues: